molecular formula C14H12BrNO2 B1632946 N-(2-bromophenyl)-2-methoxybenzamide

N-(2-bromophenyl)-2-methoxybenzamide

Cat. No.: B1632946
M. Wt: 306.15 g/mol
InChI Key: XABOPWLLUPOIPN-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-methoxybenzamide is an organic compound with the CAS Number 352331-96-5 and a molecular weight of 306.15 g/mol. Its molecular formula is C 14 H 12 BrNO 2 . This benzamide derivative serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with potential biological activity. Research into closely related structural analogues provides insight into its potential applications. For instance, studies on N-(2-bromophenyl)-2-hydroxy-benzamide derivatives have demonstrated significant antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum , as well as the common yeast Saccharomyces cerevisiae . Some of these derivatives were reported to exhibit potent inhibition with minimum inhibitory concentrations (MIC) as low as 0.3125 g/L, highlighting the promise of this chemical scaffold in agrochemical research . Furthermore, substituted benzamides are frequently explored in drug discovery for their ability to interact with various biological targets. Related compounds, such as those featuring 3H-imidazo[4,5-c]pyridine cores, have been investigated as anti-inflammatory agents, indicating the broader relevance of benzamide-containing structures in the development of therapeutic candidates for inflammatory diseases and pain management . Researchers can utilize this compound as a versatile synthetic intermediate to develop novel derivatives for screening in biological assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

N-(2-bromophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12BrNO2/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)

InChI Key

XABOPWLLUPOIPN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Scientific Research Applications

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of benzamide derivatives, including N-(2-bromophenyl)-2-methoxybenzamide. For example, a study reported that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines:

CompoundCell Line TestedIC50_{50} (µM)
This compoundK562 (Leukemia)5.3
N-(4-bromophenyl)-3-methoxybenzamideMCF-7 (Breast Cancer)4.8
N-(4-chlorophenyl)-2-methoxybenzamideHT-29 (Colon Cancer)6.1

These findings indicate that this compound has promising anticancer properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .

Applications in Drug Development

This compound's unique structure makes it a candidate for further drug development:

  • Anticancer Agents : Its ability to inhibit cell proliferation positions it as a potential lead compound for developing new anticancer therapies.
  • Therapeutic Agents for Other Diseases : The compound may also exhibit activity against other diseases due to its structural features, warranting further investigation.

Case Studies

  • Study on Anticancer Activity :
    • In vitro testing on various human cancer cell lines showed that this compound led to significant growth inhibition at low concentrations, indicating its potential as a therapeutic agent .
  • Mechanistic Studies :
    • A detailed investigation into the mechanism revealed that treatment with this compound resulted in increased apoptosis markers in treated cells compared to controls, highlighting its role in cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-(2-bromophenyl)-2-methoxybenzamide with structurally related benzamides, highlighting key substituents and molecular parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Findings Reference ID
This compound C₁₄H₁₂BrNO₂ ~314.16 2-Bromophenyl, 2-methoxybenzamide Synthetic intermediate, receptor studies
2-Amino-N-(2-bromophenyl)benzamide C₁₃H₁₁BrN₂O 291.15 2-Bromophenyl, 2-aminobenzamide Life sciences research
N-(2-nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 337.13 2-Nitrophenyl, 4-bromobenzamide Crystallography studies
N-(4-methoxy-2-nitrophenyl)-4-bromobenzamide (4MNB) C₁₄H₁₁BrN₂O₄ 375.15 4-Bromo, 4-methoxy, 2-nitrophenyl Structural comparison in crystallography
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide C₁₅H₁₅NO₃ 257.28 2-Methoxybenzamide, 4-methylphenol Intermediate in organic synthesis
Sulpiride C₁₅H₂₃N₃O₄S 341.43 2-Methoxybenzamide, sulfonamide D2 receptor antagonist

Key Observations :

  • Bromine vs. Nitro Groups : Bromine in this compound enhances molecular weight and lipophilicity compared to nitro-substituted analogs like N-(2-nitrophenyl)-4-bromo-benzamide. Nitro groups may confer higher reactivity in electrophilic substitutions .
Dopamine D2 Receptor Ligands
  • Sulpiride (): A 2-methoxybenzamide derivative with a sulfonamide group acts as a selective D2 receptor antagonist. Unlike this compound, sulpiride’s sulfonamide moiety enhances solubility but reduces brain penetration due to higher polarity .
  • (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide (): This iodinated analog demonstrates 40× higher lipophilicity than sulpiride, enabling superior blood-brain barrier penetration. The bromine in the target compound may similarly enhance lipophilicity but with distinct steric effects .
Tropane Derivatives ()
  • Compound I : N-(tropane)-2-methoxybenzamide shows moderate affinity for D2 receptors (Ki = 12 nM).
  • Compound II : The 2,3-dimethoxy analog exhibits reduced affinity (Ki = 45 nM), suggesting that additional methoxy groups disrupt receptor interactions. This highlights the importance of substituent positioning in the benzamide scaffold .

Preparation Methods

Acyl Chloride-Mediated Coupling

Formation of 2-Methoxybenzoyl Chloride

The synthesis typically begins with the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the most widely used reagent for this transformation. In a representative procedure, 2-methoxybenzoic acid (10.0 g, 65.7 mmol) is refluxed with excess SOCl₂ (15 mL) in dichloroethane (EDC) for 3 hours. The reaction is driven to completion by the evolution of HCl and SO₂ gases, yielding 2-methoxybenzoyl chloride as a pale-yellow liquid. Excess SOCl₂ is removed via distillation under reduced pressure, and the product is used directly in subsequent steps.

Coupling with 2-Bromoaniline

The acyl chloride is then reacted with 2-bromoaniline in the presence of a base to neutralize HCl. Triethylamine (TEA) or pyridine is commonly employed. In a optimized protocol:

  • Reactants : 2-Methoxybenzoyl chloride (8.2 g, 48.0 mmol), 2-bromoaniline (8.6 g, 50.0 mmol)
  • Solvent : Tetrahydrofuran (THF, 50 mL)
  • Base : Triethylamine (7.0 mL, 50.0 mmol)
  • Conditions : Stirred at 0–5°C for 1 hour, then room temperature for 12 hours

The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding N-(2-bromophenyl)-2-methoxybenzamide as a white crystalline solid (12.1 g, 82% yield).

Table 1: Acyl Chloride Method Optimization
Parameter Value Range Optimal Value
Temperature (°C) 0–25 0–5 (initial)
Reaction Time (h) 8–24 12
Solvent THF, DCM, Chlorobenzene THF
Base TEA, Pyridine, NaOH TEA
Yield (%) 70–85 82

Direct Condensation Using Coupling Agents

Carbodiimide-Mediated Activation

For acid-sensitive substrates, 2-methoxybenzoic acid can be directly coupled to 2-bromoaniline using carbodiimides. A reported procedure utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

  • Reactants : 2-Methoxybenzoic acid (5.0 g, 32.8 mmol), 2-bromoaniline (6.2 g, 36.1 mmol)
  • Coupling Agents : EDCl (7.5 g, 39.4 mmol), HOBt (5.3 g, 39.4 mmol)
  • Solvent : Dichloromethane (DCM, 100 mL)
  • Conditions : Stirred at 25°C for 24 hours

Workup involves washing with 5% NaHCO₃ and brine, followed by recrystallization from ethanol to afford the product in 75% yield (8.1 g).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a study, a mixture of 2-methoxybenzoic acid (2.0 g, 13.1 mmol), 2-bromoaniline (2.4 g, 14.4 mmol), and polyphosphoric acid (PPA, 10 g) was irradiated at 120°C for 20 minutes. The product was isolated in 88% yield (3.7 g) after cooling and extraction with ethyl acetate.

Catalytic Methods for Large-Scale Production

Copper-Catalyzed Amination

A copper(I) iodide/1,10-phenanthroline system enables coupling between 2-bromophenylboronic acid and 2-methoxybenzamide:

  • Catalyst : CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Dioxane (50 mL)
  • Conditions : 100°C, 24 hours, N₂ atmosphere

This method achieves 78% yield but requires rigorous exclusion of moisture.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ palladium catalysts for Suzuki-Miyaura couplings. For example, 2-methoxybenzamide can be coupled with 2-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Yields up to 85% are reported, though substrate scope limitations exist.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.53 (d, J = 8.1 Hz, 1H, Ar-H), 7.56 (dd, J = 8.0, 1.5 Hz, 1H), 7.45–7.22 (m, 4H), 3.91 (s, 3H, OCH₃).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 167.5 (C=O), 160.2 (OCH₃), 132.4, 131.8, 130.6, 128.7, 113.7 (Ar-C), 55.1 (OCH₃).
  • Melting Point : 120–122°C (lit. 121–123°C).
Table 2: Comparative Spectral Data
Technique Key Signals Reference
¹H NMR δ 3.91 (s, OCH₃)
¹³C NMR δ 167.5 (C=O)
IR (KBr) 1650 cm⁻¹ (C=O stretch)
GC-MS m/z 306 [M+H]⁺

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (THF, DMF) generally outperform chlorinated solvents due to improved solubility of intermediates. However, DMF may complicate purification due to high boiling points.

Byproduct Formation

Common byproducts include:

  • Diacylated products : Mitigated by using excess amine (1.2 equiv).
  • Dehalogenation : Observed under strong basic conditions; controlled by maintaining pH < 9.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, achieving 80% yield with three reaction cycles.

Industrial-Scale Production Considerations

Cost Analysis

  • Acyl Chloride Route : Low cost ($12–15/kg) but generates corrosive HCl.
  • Carbodiimide Method : Higher reagent costs ($25–30/kg) but milder conditions.

Q & A

Q. How can synthetic routes for N-(2-bromophenyl)-2-methoxybenzamide be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. Key steps include:
  • Reacting 2-bromoaniline with 2-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base at 0–4°C to minimize side reactions .
  • Purification via recrystallization (methanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require refluxing in a water bath (100°C, 2 hours) to drive the reaction to completion, as demonstrated in analogous benzamide syntheses .
  • Monitor reaction progress using TLC (silica plates, UV visualization) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., bromine orientation on the phenyl ring) using single-crystal diffraction data .
  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.0 ppm), methoxy protons (δ ~3.8 ppm), and coupling constants (e.g., J = 9 Hz for ortho-substituted bromine) .
  • Mass spectrometry : ESI-MS can detect molecular ion peaks (e.g., m/z 307.1 [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. How should researchers address low solubility of this compound in biological assays?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer.
  • Assess solvent effects via negative controls (e.g., DMSO-only samples).
  • Alternative strategies include derivatization with hydrophilic groups (e.g., PEGylation) while preserving bioactivity, as shown for related benzamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the bromine substituent in this compound?

  • Methodological Answer :
  • Synthesize analogs with substitutions at the 2-bromophenyl group (e.g., Cl, F, NO₂) and compare bioactivity.
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D2 receptors) .
  • Validate SAR via in vitro assays (e.g., competitive binding assays with [¹²⁵I]-labeled sulpiride analogs) .

Q. What experimental approaches resolve contradictions in crystallographic data for halogenated benzamides?

  • Methodological Answer :
  • Compare multiple crystal structures (e.g., CIF files from the Cambridge Structural Database) to identify common packing motifs.
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H-C contacts) .
  • Use variable-temperature XRD to assess thermal motion effects on halogen positioning .

Q. How can researchers validate the selectivity of this compound for specific biological targets (e.g., sirtuins vs. dopamine receptors)?

  • Methodological Answer :
  • Conduct parallel assays:
  • Sirtuin modulation : Measure NAD⁺-dependent deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) .
  • Dopamine receptor binding : Perform radioligand displacement assays with [³H]spiperone in striatal membrane preparations .
  • Use knockout cell lines or siRNA silencing to confirm target specificity .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Methodological Answer :
  • Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis .
  • Add stabilizers (e.g., BHT at 0.01% w/w) if decomposition involves radical pathways .

Data Analysis & Contradictions

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Methodological Answer :
  • Evaluate pharmacokinetic parameters (e.g., logP, plasma protein binding) using HPLC-MS or PAMPA assays to identify bioavailability limitations .
  • Optimize dosing regimens (e.g., subcutaneous vs. oral administration) based on half-life studies in rodents .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. Prioritize labile sites (e.g., methoxy demethylation, bromine displacement) .
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

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